molecular formula C16H11F3O4 B11997917 2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid CAS No. 573-78-4

2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid

Katalognummer: B11997917
CAS-Nummer: 573-78-4
Molekulargewicht: 324.25 g/mol
InChI-Schlüssel: SQHLLFOWMYBRLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid is an organic compound with the molecular formula C16H11F3O4 It is characterized by the presence of a trifluoromethyl group attached to a phenylethoxy moiety, which is further connected to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid typically involves the reaction of 2,2,2-trifluoro-1-phenylethanol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of 2,2,2-trifluoro-1-phenylethanol on the carbonyl carbon of phthalic anhydride, followed by the elimination of water to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester linkage may also play a role in modulating the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2,2,2-Trifluoro-1-methylethylidene)hydrazide]benzoic acid
  • 2-[(1S)-2,2,2-Trifluoro-1-methylethyl]hydrazide]benzoic acid
  • 2-[(2-Methoxyethoxy)carbonyl]benzoic acid

Uniqueness

2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in various research applications.

Eigenschaften

CAS-Nummer

573-78-4

Molekularformel

C16H11F3O4

Molekulargewicht

324.25 g/mol

IUPAC-Name

2-(2,2,2-trifluoro-1-phenylethoxy)carbonylbenzoic acid

InChI

InChI=1S/C16H11F3O4/c17-16(18,19)13(10-6-2-1-3-7-10)23-15(22)12-9-5-4-8-11(12)14(20)21/h1-9,13H,(H,20,21)

InChI-Schlüssel

SQHLLFOWMYBRLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.